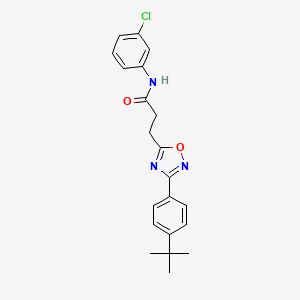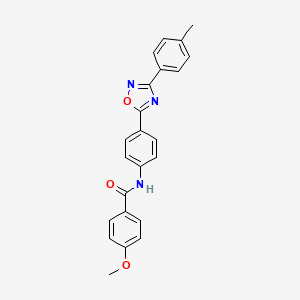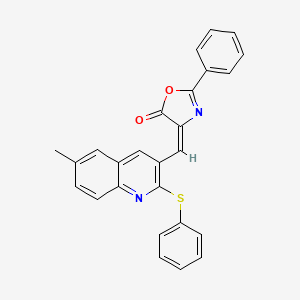
(E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of quinoline derivatives. It is an important compound in medicinal chemistry and has been extensively studied for its biological activities.
作用機序
The mechanism of action of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in the cell. For instance, in cancer cells, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis by activating the caspase pathway and suppressing the anti-apoptotic proteins. Similarly, in inflammatory cells, the compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one are diverse and depend on the specific biological system being studied. In cancer cells, the compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In inflammatory cells, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, the compound has been shown to possess antimicrobial activity, which makes it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
The advantages of using (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments are its diverse biological activities and its potential as a therapeutic agent. The compound can be easily synthesized in the lab, and its purity can be improved by recrystallization. However, the limitations of using (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments are its low solubility in water and its relatively low yield of synthesis.
将来の方向性
The future directions of research on (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one are diverse and include the following:
1. Design and synthesis of analogs with improved biological activities and pharmacokinetic properties.
2. Investigation of the molecular targets of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in different biological systems.
3. Evaluation of the in vivo efficacy and toxicity of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in animal models.
4. Development of novel drug delivery systems for (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one to improve its solubility and bioavailability.
5. Investigation of the potential of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections.
In conclusion, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is an important compound in medicinal chemistry that has shown promising results in the treatment of various diseases. Its diverse biological activities and potential as a therapeutic agent make it an interesting subject for further research.
合成法
The synthesis of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a multi-step process. It involves the condensation of 6-methyl-2-(phenylthio)quinoline-3-carbaldehyde with 2-phenyloxazole-4-carboxylic acid in the presence of a base to form the desired compound. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The yield of the reaction is around 50-60%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
(E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its biological activities. It has shown promising results in the treatment of various diseases like cancer, inflammation, and microbial infections. The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to possess antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(4E)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-12-13-22-19(14-17)15-20(25(28-22)31-21-10-6-3-7-11-21)16-23-26(29)30-24(27-23)18-8-4-2-5-9-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVESBFWMFEDE-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

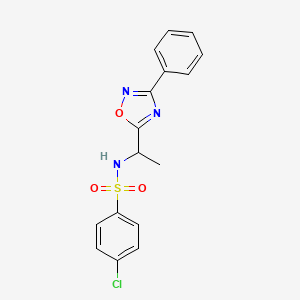
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)

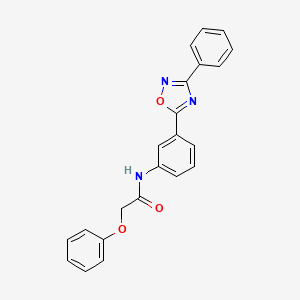

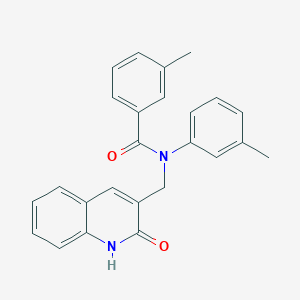

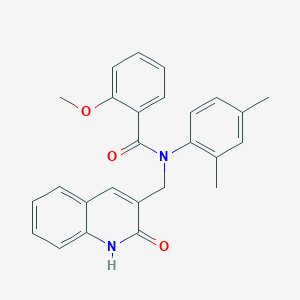
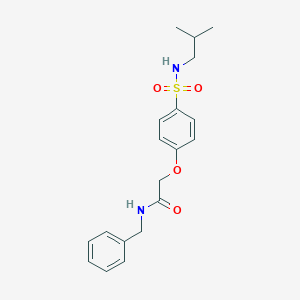


![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)
